molecular formula C9H6N2O4S B13078737 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol

2-Nitro-4-(1,3-thiazol-2-yloxy)phenol

Cat. No.: B13078737
M. Wt: 238.22 g/mol
InChI Key: OURDDOQZOSQYKX-UHFFFAOYSA-N
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Description

2-Nitro-4-(1,3-thiazol-2-yloxy)phenol is a chemical compound with the molecular formula C₉H₆N₂O₄S and a molecular weight of 238.22 g/mol . This compound features a nitro group, a thiazole ring, and a phenol group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol typically involves the nitration of 4-(1,3-thiazol-2-yloxy)phenol. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and ensuring high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-(1,3-thiazol-2-yloxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Nitro-4-(1,3-thiazol-2-yloxy)phenol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antifungal effects. The thiazole ring can also interact with enzymes and proteins, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a nitro group and a thiazole ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H6N2O4S

Molecular Weight

238.22 g/mol

IUPAC Name

2-nitro-4-(1,3-thiazol-2-yloxy)phenol

InChI

InChI=1S/C9H6N2O4S/c12-8-2-1-6(5-7(8)11(13)14)15-9-10-3-4-16-9/h1-5,12H

InChI Key

OURDDOQZOSQYKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=NC=CS2)[N+](=O)[O-])O

Origin of Product

United States

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